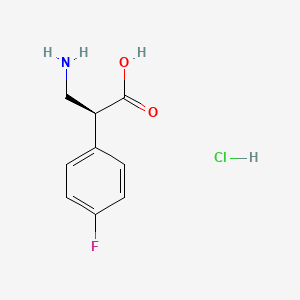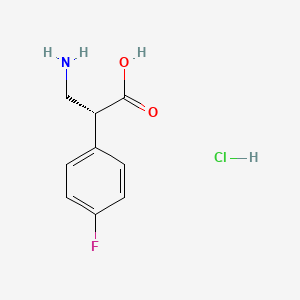![molecular formula C42H48Si B6309426 Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane CAS No. 272436-72-3](/img/structure/B6309426.png)
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane
Descripción general
Descripción
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane (BTB-DMS) is a silane-based compound that has been studied for its potential application in various scientific research areas. It is an organic, highly stable, and non-toxic compound which has the potential to be used as a reagent, an intermediate, or a catalyst for various chemical reactions. BTB-DMS has been used in a variety of fields, including organic synthesis, drug development, and materials science.
Aplicaciones Científicas De Investigación
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals, as a reagent in the synthesis of polymers, and as a catalyst in the synthesis of organometallic compounds. It has also been used in the development of new materials, such as photovoltaic cells and semiconductors.
Mecanismo De Acción
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been used in a variety of scientific research applications due to its ability to act as a catalyst or a reagent in chemical reactions. It can act as a Lewis acid, a Bronsted acid, or a Lewis base in chemical reactions. It can also act as a nucleophile or an electrophile in chemical reactions.
Biochemical and Physiological Effects
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and biodegradable. It has also been found to be non-mutagenic and non-carcinogenic. In addition, it has been found to have no adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane in lab experiments is its stability. It is a highly stable compound that does not react with other compounds, making it ideal for use in lab experiments. The major limitation of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane in lab experiments is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Direcciones Futuras
The potential future applications of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane are numerous. It could be used as a reagent or a catalyst in the synthesis of novel pharmaceuticals or materials. It could also be used as a reagent in the synthesis of organometallic compounds or polymers. Additionally, it could be used in the development of new materials, such as photovoltaic cells and semiconductors. Finally, it could be used as a reagent in the synthesis of functionalized nanomaterials.
Propiedades
IUPAC Name |
bis[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48Si/c1-27-25-37-33(29-17-21-31(22-18-29)41(3,4)5)13-11-15-35(37)39(27)43(9,10)40-28(2)26-38-34(14-12-16-36(38)40)30-19-23-32(24-20-30)42(6,7)8/h11-26,39-40H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZMODMAITDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C(=CC4=C(C=CC=C34)C5=CC=C(C=C5)C(C)(C)C)C)C6=CC=C(C=C6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



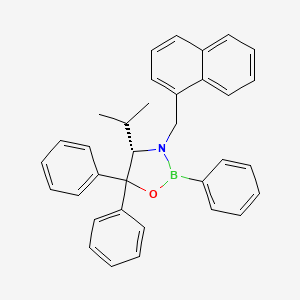
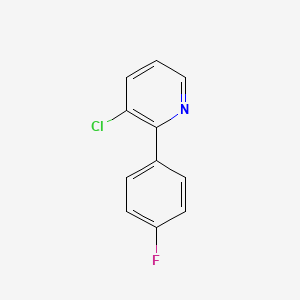
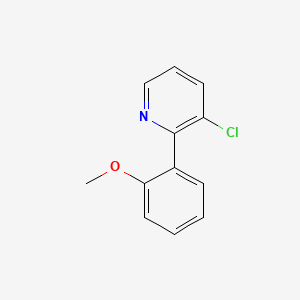
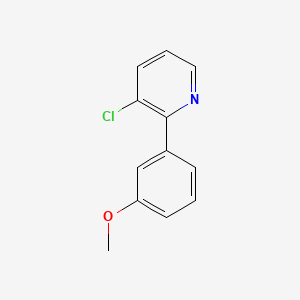

![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
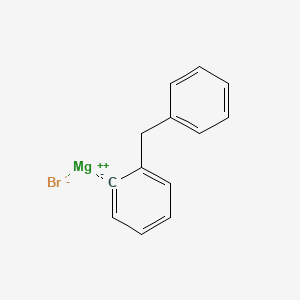

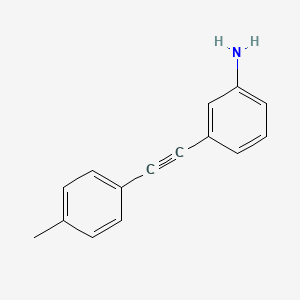
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
